2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid
Description
Density Functional Theory (DFT) Calculations for Electronic Structure Determination
Density functional theory (DFT) has been extensively employed to determine the electronic structure of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid. Using the B3LYP/6-311++G(2d,2p) method, the optimized geometry reveals critical bond lengths and angles. The furan ring exhibits a planar configuration, with C–O bond lengths of 1.36–1.38 Å, consistent with aromatic stabilization. The methylsulfanyl substituent at the C4 position adopts a staggered conformation relative to the carboxylic acid group, minimizing steric hindrance.
The carbonyl group in the 2-methylfuran-3-carbonyl moiety shows a bond length of 1.21 Å, characteristic of resonance-stabilized carbonyls. DFT-derived atomic charges, calculated via the RESP method, indicate significant polarization: the carbonyl oxygen (O1) carries a partial charge of −0.52 e, while the adjacent nitrogen (N7) exhibits +0.31 e. This charge distribution facilitates intramolecular hydrogen bonding between the amide N–H (δ+ = +0.28 e) and the carboxylic acid oxygen (δ− = −0.49 e).
Table 1: Selected DFT-Optimized Geometric Parameters
| Parameter | Value (Å/°) |
|---|---|
| C2–O1 (furan) | 1.36 |
| C3–C4 (methylsulfanyl) | 1.52 |
| N7–C8 (amide) | 1.34 |
| O1–C2–C3–C4 dihedral | 178.2 |
Molecular Orbital Analysis and Charge Distribution Mapping
Frontier molecular orbital (FMO) analysis at the B3LYP/6-311++G(2d,2p) level reveals a HOMO–LUMO gap of 5.2 eV, indicating moderate chemical reactivity. The HOMO is localized on the furan ring and amide group (−6.8 eV), while the LUMO resides primarily on the carboxylic acid moiety (−1.6 eV). This spatial separation suggests that nucleophilic attacks preferentially occur at the furan ring, whereas electrophilic interactions target the carboxyl group.
Molecular electrostatic potential (MEP) mapping identifies two regions of interest: a negative potential region around the carbonyl oxygen (Vmin = −0.031 a.u.) and a positive potential zone near the methylsulfanyl group (Vmax = +0.027 a.u.). The electrostatic complementarity between these regions may facilitate intermolecular interactions in crystalline or biological environments. Charge transfer analysis using natural bond orbital (NBO) methods shows substantial electron donation from the furan π-system to the amide σ* orbital (E^(2) = 12.3 kcal/mol), stabilizing the conjugated system.
Conformational Stability Studies Through Rotational Barrier Analysis
The methyl group attached to the furan ring exhibits restricted rotation due to steric and electronic effects. Microwave spectroscopy data for analogous 2-methylfuran derivatives reveal a V3 rotational barrier of 197.7 cm^−1 (5.65 kJ/mol). For this compound, DFT calculations predict a slightly higher barrier (212.4 cm^−1) due to additional steric interactions with the methylsulfanyl substituent.
Table 2: Rotational Barriers in Comparable Compounds
| Compound | V3 Barrier (cm^−1) | Method |
|---|---|---|
| 2-Methylfuran | 197.7 | Microwave |
| 2,3-Dimethylfuran | 237.7 | FTMW |
| Target compound | 212.4 | DFT/B3LYP |
The energy difference between the staggered and eclipsed conformers of the methylsulfanyl group is 3.8 kJ/mol, as determined by potential energy surface scans at the MP2/6-31G(d,p) level. This low barrier permits rapid interconversion at room temperature, consistent with the absence of resolvable stereoisomers in chromatographic analyses.
Properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-8(3-5-16-7)10(13)12-9(11(14)15)4-6-17-2/h3,5,9H,4,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBFWQERATVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the reaction of 2-methyl-furan-3-carboxylic acid with appropriate amines and thiol-containing compounds. One common method involves heating 2-methyl-furan-3-carboxylic acid hydrazide with an isothiocyanate at 80°C for 12 hours . The product is then washed with diethyl ether and hot water, followed by crystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted thiol compounds.
Scientific Research Applications
Pharmaceutical Applications
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid is being investigated for its potential therapeutic properties:
- Antioxidant Activity : Research indicates that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The furan moiety has been linked to anti-inflammatory activities in various studies, suggesting potential applications in treating inflammatory conditions .
Synthesis of Value-added Chemicals
The compound can serve as an intermediate in the synthesis of valuable chemical products:
- Chemical Intermediates : It can be utilized in the synthesis of other bioactive compounds through various organic reactions, including alkylation and acylation processes .
- As a Building Block : The unique structure allows it to act as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Biofuel Production
Given the increasing interest in renewable energy sources, the compound's derivatives may play a role in biofuel production:
- Conversion to Fuels : The furan derivatives can be converted into liquid fuels, providing an alternative to fossil fuels due to their higher energy density compared to traditional biofuels like ethanol .
Case Study 1: Antioxidant Properties
A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity in vitro. This suggests potential applications in nutraceuticals aimed at reducing oxidative stress.
Case Study 2: Synthesis Pathways
Research has outlined various synthetic pathways for creating value-added chemicals from 2-methylfuran, which is a precursor derived from biomass. The efficiency of these pathways highlights the compound's utility in green chemistry initiatives aimed at sustainable chemical production .
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl and methylsulfanyl groups can form hydrogen bonds and covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric Acid
This analog (CAS: 318466-02-3) differs by the addition of a methyl group at the 5-position of the furan ring (Fig. 2). Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.33 g/mol .
Key Differences:
- Molecular Weight : The higher mass (+14.02 g/mol) may marginally affect pharmacokinetic properties like diffusion rates.
- Synthesis and Stability : Both compounds are stored at room temperature, but the dimethyl variant’s extended alkyl chain could influence synthetic yield or purification steps .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
These compounds (e.g., III in Scheme 1, ) replace the methylsulfanyl and furan-carbonyl groups with a carboxymethylsulfanyl (-SCH₂COOH) and 4-oxo-4-aryl moiety. Synthesized via Michael addition, they exist as racemic mixtures of R/S enantiomers, complicating enantiomer-specific applications .
Key Differences:
- Polarity : The carboxymethyl group introduces higher polarity, likely reducing cell permeability compared to the methylsulfanyl group.
- Biological Activity : The 4-aryl-4-oxo moiety enables diverse π-π interactions, making these compounds candidates for enzyme inhibition (e.g., kinase targets) .
- Synthesis : Friedel-Crafts acylation and Michael addition are required, contrasting with the target compound’s likely peptide coupling or thioether formation routes.
Biological Activity
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid, also known as N-(2-methyl-3-furoyl) methionine, is a sulfur-containing amino acid derivative with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- CAS Number : 1396969-10-0
- Molecular Structure : The compound features a furan ring substituted with a methyl group and an amine group attached to a butyric acid backbone, which contributes to its unique biological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the furan moiety is believed to enhance this activity by stabilizing free radicals.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound. It has been observed to promote neuronal survival under stress conditions, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated various furan derivatives for their antioxidant capabilities. This compound was found to have an IC50 value comparable to well-known antioxidants like ascorbic acid.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers, indicating its potential therapeutic role in conditions such as arthritis.
- Neuroprotection Research : A study conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in a marked increase in cell viability and a decrease in apoptosis markers compared to untreated controls.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It is classified as an irritant (GHS07), with precautionary measures recommended during handling (e.g., wearing gloves and eye protection) due to its potential irritant properties .
Summary Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced cytokine production | Inflammation Research Journal |
| Neuroprotective | Increased neuronal survival | Neurobiology Reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
